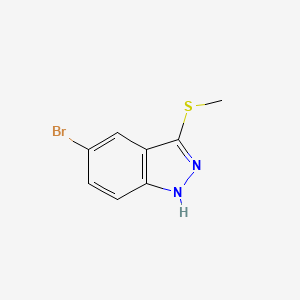

5-Bromo-3-(methylthio)-1H-indazole

Description

Significance of Indazole Scaffolds in Drug Discovery and Development

The indazole ring system, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a cornerstone in medicinal chemistry. nih.gov Its unique chemical properties and tautomeric forms make it a versatile scaffold for developing therapeutic agents. researchgate.net The significance of the indazole scaffold is underscored by its presence in numerous commercially successful drugs targeting a wide array of diseases. nih.govresearchgate.net

Indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including:

Anticancer: A significant number of indazole-based compounds are potent kinase inhibitors, crucial for cancer therapy. nih.gov Drugs like Axitinib, Pazopanib, and Entrectinib are used to treat conditions such as renal cell carcinoma and non-small cell lung cancer. researchgate.netbldpharm.com Niraparib is another example, used in the treatment of ovarian, fallopian tube, and breast cancer. nih.gov

Anti-inflammatory: Benzydamine, an early indazole-containing drug, possesses anti-inflammatory properties. researchgate.net

Antiemetic: Granisetron is an indazole derivative used to manage nausea and vomiting, often induced by chemotherapy. bldpharm.com

Other Therapeutic Areas: Research has also highlighted the potential of indazole derivatives as antibacterial, anti-HIV, antifungal, and antiarrhythmic agents. nih.govresearchgate.net

The prevalence of the indazole core in both marketed and investigational drugs highlights its role in enhancing binding affinity to biological targets, improving metabolic stability, and conferring desirable pharmacokinetic properties. researchgate.net This has cemented its status as a "privileged scaffold" in the eyes of medicinal chemists. nih.govresearchgate.net

Overview of Halogenated Indazole Derivatives in Chemical Biology

The introduction of halogen atoms, such as bromine, onto the indazole scaffold is a common and impactful strategy in medicinal chemistry. Halogenation can significantly alter a molecule's physicochemical and biological properties. rsc.org Bromine, in particular, can enhance a compound's reactivity, making it a valuable intermediate for further chemical modifications, such as cross-coupling reactions, to build more complex molecules. chemimpex.comchim.it

From a biological perspective, the presence of a halogen can:

Increase Binding Affinity: The halogen atom can form halogen bonds, a type of non-covalent interaction that can enhance the binding of a drug to its protein target.

Modulate Metabolic Stability: Halogenation can block sites on a molecule that are susceptible to metabolic breakdown, thereby increasing the drug's half-life in the body.

Influence Lipophilicity: The introduction of a halogen affects the molecule's oil/water partition coefficient, which can influence its absorption, distribution, and excretion.

Halogenated indazoles are crucial intermediates in the synthesis of many bioactive compounds, including approved drugs. rsc.org For instance, the synthesis of various kinase inhibitors and other therapeutic agents often involves steps where the indazole ring is halogenated to allow for the subsequent addition of other functional groups. chim.it Furthermore, halogenation can endow molecules with unique properties for specialized applications, such as enabling a triplet state for use in photodynamic cancer therapy. ehu.es

Rationale for Research on 5-Bromo-3-(methylthio)-1H-indazole

The specific structure of this compound suggests a deliberate design aimed at creating a versatile chemical entity for drug discovery and chemical biology research. The rationale for investigating this particular compound is built upon the individual and synergistic contributions of its components:

The 1H-Indazole Core: Provides a proven, biologically active scaffold that is known to interact with a variety of important biological targets, particularly protein kinases. nih.govchim.it

The 5-Bromo Substituent: The bromine atom at the 5-position serves a dual purpose. It acts as a handle for further synthetic diversification through reactions like Suzuki coupling, allowing for the creation of a library of related compounds for structure-activity relationship (SAR) studies. nih.gov Additionally, the bromine itself can contribute to the compound's biological activity profile. The synthesis of 5-bromo-1H-indazol-3-amine from 5-bromo-2-fluorobenzonitrile (B68940) is a key step in creating such derivatives. nih.gov

Therefore, this compound is not just a random molecule but a strategic building block. It is designed for use as an intermediate in the synthesis of more complex molecules, particularly potential enzyme inhibitors. nih.govbldpharm.com Researchers can utilize the bromo-substituent for coupling reactions while exploring how the methylthio group at the 3-position influences target engagement and selectivity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 201227-23-8 | bldpharm.comechemhub.com |

| Molecular Formula | C8H7BrN2S | bldpharm.comnih.gov |

| Molecular Weight | 243.12 g/mol | bldpharm.com |

| MDL Number | MFCD13183072 | bldpharm.com |

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-3-methylsulfanyl-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2S/c1-12-8-6-4-5(9)2-3-7(6)10-11-8/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGLZAKHTTIEEMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NNC2=C1C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60705908 | |

| Record name | 5-Bromo-3-(methylsulfanyl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60705908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201227-23-8 | |

| Record name | 5-Bromo-3-(methylsulfanyl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60705908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Bromo 3 Methylthio 1h Indazole and Its Analogues

Established Synthetic Routes to Substituted 1H-Indazoles

The synthesis of the 1H-indazole core is a well-established field, with numerous methods developed to afford a wide range of substituted derivatives. These strategies often involve the cyclization of suitably functionalized benzene (B151609) precursors.

Regioselective Synthesis Strategies for Indazole Core

Regioselectivity is a critical aspect of indazole synthesis, dictating the final substitution pattern on the heterocyclic ring. Several key strategies have been developed to control the formation of specific isomers.

One of the most common approaches involves the reaction of ortho-substituted aryl carbonyl compounds with hydrazine (B178648). For instance, 5-bromo-1H-indazole can be synthesized from 5-bromo-2-fluorobenzaldehyde (B134332) and hydrazine, where the hydrazine undergoes a condensation-cyclization reaction to form the pyrazole (B372694) ring. Another classical approach, known as the Davis-Beirut reaction, involves the diazotization of o-toluidine (B26562) derivatives followed by cyclization. A detailed procedure starting from 4-bromo-2-methylaniline (B145978) illustrates this method, proceeding through acetylation, diazotization with isoamyl nitrite (B80452), and subsequent cyclization and deprotection to yield 5-bromo-1H-indazole.

More modern methods offer alternative pathways with distinct advantages. Silver(I)-mediated intramolecular oxidative C-H amination provides an efficient route to various 3-substituted 1H-indazoles. nih.gov Another powerful technique is the [3+2] cycloaddition between an aryne and a diazo compound, which can build the indazole skeleton in a single step. organic-chemistry.org

The following table summarizes key starting materials and methods for constructing the indazole core.

| Starting Material | Reagents/Conditions | Product Type | Reference |

| 5-Bromo-2-fluorobenzaldehyde | Hydrazine, reflux | 5-Bromo-1H-indazole | |

| 4-Bromo-2-methylaniline | 1. Acetic anhydride (B1165640) 2. Potassium acetate, isoamyl nitrite 3. HCl | 5-Bromo-1H-indazole | |

| α-ketoester-derived hydrazone | Ag(I) oxidant | 3-Substituted 1H-indazoles | nih.gov |

| o-(trimethylsilyl)aryl triflates | Diazo compounds, CsF or TBAF | Substituted 1H-indazoles | organic-chemistry.org |

Multi-component Reactions in Indazole Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, offer significant advantages in terms of efficiency and atom economy. bohrium.comlupinepublishers.com While the application of MCRs to the synthesis of the specific target compound is not extensively documented, the principles are widely applied in heterocyclic chemistry. researchgate.netorientjchem.org For example, a three-component reaction involving 2-bromobenzaldehydes, primary amines, and an azide (B81097) source has been used for the one-pot synthesis of 2H-indazoles, showcasing the potential of MCRs to rapidly assemble the indazole scaffold. nih.gov

Targeted Functionalization for 5-Bromo-3-(methylthio)-1H-Indazole

The synthesis of the title compound requires specific functionalization at the C5 and C3 positions of the indazole ring. This can be achieved either by using pre-functionalized starting materials or by direct functionalization of the indazole core.

Introduction of Bromine at the C5 Position

The bromine atom at the C5 position is typically introduced by starting with a commercially available, appropriately brominated precursor. As described previously, both 4-bromo-2-methylaniline and 5-bromo-2-fluorobenzaldehyde are effective starting materials for the synthesis of 5-bromo-1H-indazole.

An alternative strategy involves the direct bromination of an aniline (B41778) precursor before the indazole ring is formed. For example, the synthesis of 5-bromo-4-fluoro-1H-indazole begins with the bromination of 3-fluoro-2-methylaniline (B146951) using N-bromosuccinimide (NBS) to produce 4-bromo-3-fluoro-2-methylaniline, which is then cyclized to form the indazole ring. google.com This highlights a common and effective strategy where the benzene ring is halogenated prior to the construction of the fused pyrazole ring.

| Precursor | Bromination Method | Product | Reference(s) |

| 3-Fluoro-2-methylaniline | N-Bromosuccinimide (NBS) in acetonitrile | 4-Bromo-3-fluoro-2-methylaniline | google.com |

| o-Fluorobenzaldehyde | Potassium bromate (B103136) in sulfuric acid | 5-Bromo-2-fluorobenzaldehyde | chemicalbook.com |

| o-Fluorobenzaldehyde | N-Bromosuccinimide, AlCl₃ | 5-Bromo-2-fluorobenzaldehyde | google.com |

Strategies for Thioether Incorporation at the C3 Position

Direct functionalization at the C3 position of 1H-indazole can be challenging due to the reactivity of the N-H protons. mdpi.comnih.gov A robust and widely used strategy to introduce substituents at C3 is a two-step process involving initial halogenation followed by a cross-coupling or nucleophilic substitution reaction. chim.it

First, a halogen, typically iodine or bromine, is installed at the C3 position. 3-Iodo-1H-indazole can be readily prepared by treating 1H-indazole with iodine and a base like potassium hydroxide (B78521) in a polar solvent such as DMF. mdpi.comchim.it This C3-iodo intermediate serves as a versatile handle for subsequent reactions.

To form the C3-thioether bond, the 3-iodo-indazole can undergo a nucleophilic substitution reaction with a thiol or thiolate. For example, reaction with sodium thiomethoxide (NaSMe) would displace the iodide to yield the desired 3-(methylthio)-1H-indazole. This strategy is supported by analogous transformations, such as the synthesis of 6-[(ethylthio)methyl]-1H-indazole from 6-(bromomethyl)-1H-indazole and ethanethiol (B150549) in the presence of a base. researchgate.netresearchgate.net

This two-step sequence provides a reliable pathway to the 3-methylthio functionality:

C3-Iodination: 5-Bromo-1H-indazole is treated with I₂ and KOH in DMF to yield 5-bromo-3-iodo-1H-indazole.

Thiolation: The resulting 5-bromo-3-iodo-1H-indazole is reacted with sodium thiomethoxide to afford this compound.

Control of N-Substitution Patterns (N1- vs. N2-Selectivity)

Alkylation of the indazole nitrogen is a common subsequent step in drug development, but it presents a significant regioselectivity challenge. The indazole anion is ambidentate, meaning alkylation can occur at either the N1 or N2 position, often yielding a mixture of isomers. nih.govbeilstein-journals.org The outcome is highly dependent on the substituents on the indazole ring, the nature of the electrophile, the base, and the solvent used. beilstein-journals.orgd-nb.info

The 1H-indazole tautomer is generally considered more thermodynamically stable than the 2H-form. nih.govbeilstein-journals.org This thermodynamic preference can be exploited to favor N1-alkylation under certain conditions. beilstein-journals.org A comprehensive study on the alkylation of methyl 5-bromo-1H-indazole-3-carboxylate, a compound closely related to the title molecule's precursors, provides significant insight. nih.govbeilstein-journals.orgresearchgate.net

Key findings for controlling N-alkylation selectivity are summarized below:

| Condition | Selectivity | Rationale/Example | Reference(s) |

| NaH in THF | N1-selective | Promising system for N1-alkylation, especially with C3-substituents like esters or amides. | d-nb.inforesearchgate.net |

| Cs₂CO₃ in DMF | N1-selective | The cesium cation is proposed to chelate with the indazole N2 and the C3-carboxylate, directing the electrophile to the N1 position. | nih.govbeilstein-journals.org |

| Mitsunobu Reaction (DIAD/PPh₃) | N2-selective | This condition with various alcohols on methyl 5-bromo-1H-indazole-3-carboxylate strongly favors the N2-alkylated product. | nih.govbeilstein-journals.org |

| C7-Substituents (e.g., -NO₂) | N2-selective | Electron-withdrawing groups at the C7 position can sterically and electronically favor alkylation at the N2 position. | d-nb.info |

The choice of reagents and conditions is therefore paramount in directing the functionalization of the indazole nitrogen, allowing for the selective synthesis of either the N1 or N2 isomer as required for specific applications.

Novel and Green Chemistry Approaches in Indazole Synthesis

In recent years, the principles of green chemistry have become a major focus in the development of synthetic methodologies for heterocyclic compounds, including the indazole scaffold. rasayanjournal.co.inbenthamdirect.combohrium.com These approaches aim to increase reaction efficiency, reduce waste, and utilize less hazardous materials compared to traditional methods. benthamdirect.combohrium.comresearchgate.net Key advancements in this area include the use of alternative energy sources like microwave and ultrasound irradiation, as well as the development of novel catalytic systems that promote atom economy and milder reaction conditions. rasayanjournal.co.inbenthamdirect.combohrium.comresearchgate.net

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a highly effective technique in green chemistry, significantly reducing reaction times, improving yields, and often leading to cleaner reactions with fewer byproducts. rasayanjournal.co.inheteroletters.orgjchr.org The application of controlled microwave heating can dramatically accelerate the synthesis of indazoles. rasayanjournal.co.in For instance, a one-pot, two-step cyclization of hydrazone hydrates, formed from salicylaldehyde (B1680747) and hydrazine hydrates, yields indazoles with good to excellent results under microwave irradiation. ajrconline.org This method is noted to be more efficient than conventional heating. heteroletters.orgajrconline.org The functionalization of indazole derivatives, such as through cross-coupling reactions, also benefits from microwave assistance, which can reduce reaction times from hours to minutes. rasayanjournal.co.in Studies have shown that synthesizing indazole derivatives from various benzaldehydes and hydrazine hydrate (B1144303) in an aqueous medium under microwave irradiation is a fast, efficient, and eco-friendly process. jchr.orgjchr.org

Ultrasound-Assisted Synthesis

An efficient and rapid bromination of indazoles at the C3-position has been developed using dibromohydantoin as the bromine source under ultrasound-assisted conditions, achieving C-H bond cleavage and C-Br bond formation in as little as 30 minutes. nih.gov Furthermore, the synthesis of 1H-indazoles has been achieved using green and natural catalysts, such as lemon peel powder, under ultrasonic irradiation, highlighting a move towards more sustainable and cost-effective materials. researchgate.net The condensation reaction to form triazolo[1,2-a]indazole-triones is also significantly enhanced by ultrasound, providing excellent yields in a short time with an easy workup. tandfonline.com

Novel Catalytic Approaches

The development of new catalytic systems is at the forefront of modern synthetic chemistry. For indazoles, transition-metal-catalyzed C-H bond activation and functionalization represent a highly atom-economical and efficient strategy. nih.govrsc.org

Rhodium(III)-catalyzed C–H bond addition of azobenzenes to aldehydes provides a one-step, highly functional group-compatible synthesis of substituted N-aryl-2H-indazoles. acs.org Similarly, cobalt(III)-catalyzed C–H bond functionalization cascades offer a novel route to indazoles and other heterocycles. nih.govacs.org These methods allow for the direct formation of carbon-heteroatom bonds without the need for pre-functionalized starting materials, which is a significant advantage. nih.gov For example, cobalt catalysts have been used for the single-step convergent assembly of N-aryl-2H-indazoles from azo compounds and a wide range of aldehydes. nih.govacs.org The use of copper oxide nanoparticles supported on activated carbon has also been reported as an efficient, ligand-free, and reusable heterogeneous catalyst for the synthesis of 2H-indazoles in green solvents like PEG-400. nih.gov

The following table summarizes key findings from various novel and green synthetic approaches for indazole synthesis.

| Method | Catalyst/Reagents | Key Features | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Microwave-Assisted | None specified (from salicylaldehyde and hydrazine hydrates) | Eco-friendly, one-pot, two-step cyclization | Not specified | Good to excellent | ajrconline.org |

| Microwave-Assisted Cross-Coupling | Pd or Cu catalyst | Functionalization of indazoles, reduced reaction time | ~30 minutes (from 24 hours) | Improved | rasayanjournal.co.in |

| Ultrasound-Assisted Bromination | DBDMH (1,3-dibromo-5,5-dimethylhydantoin) | Rapid C3-bromination, mild conditions | 30 minutes | Not specified | nih.gov |

| Ultrasound-Assisted Synthesis | Lemon Peel Powder (LPP) | Use of natural, green catalyst | Short | Good | researchgate.net |

| Co(III)-Catalyzed C-H Functionalization | Cp*Co(III) complex | Single-step convergent assembly of N-aryl-2H-indazoles | Not specified | Up to 83% | nih.gov |

| Rh(III)/Cu(II)-Catalyzed Annulation | Rh(III)/Cu(II) salts | Sequential C-H activation and intramolecular cascade | 24 hours | Moderate to high | nih.gov |

| Heterogeneous Catalysis | Copper oxide nanoparticles on activated carbon (CuO@C) | Green solvent (PEG-400), ligand-free, reusable catalyst | Not specified | Not specified | nih.gov |

| Grinding Method | Ammonium Chloride (NH4Cl) | Eco-friendly, solvent-minimized (grinding) | Short | Up to 88% | samipubco.com |

Chemical Reactivity and Derivatization Strategies of 5 Bromo 3 Methylthio 1h Indazole

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution on the 5-Bromo-3-(methylthio)-1H-indazole core primarily occurs on the benzene (B151609) ring at the C4, C6, and C7 positions. The regioselectivity of these reactions is governed by the combined electronic effects of the fused pyrazole (B372694) ring and the substituents at C3 and C5.

The indazole ring system itself influences the electron density of the fused benzene ring. The pyrazole moiety is generally considered to be electron-withdrawing, which deactivates the benzene ring towards electrophilic attack compared to benzene itself.

The substituents on the benzene ring further modulate this reactivity:

Bromo Group (C5): The bromine atom is a deactivating group due to its electron-withdrawing inductive effect, yet it is an ortho, para-director because of its ability to donate a lone pair of electrons through resonance. latech.eduyoutube.com This directs incoming electrophiles to the positions ortho to it, namely C4 and C6.

Considering these directing effects, electrophilic substitution reactions such as nitration, halogenation, and sulfonation are expected to yield a mixture of products, with substitution favored at the C4 and C6 positions. The precise outcome of a given reaction would depend on the specific electrophile and reaction conditions employed. For instance, in related substituted indazole systems, halogenation and nitration have been shown to occur on the benzene portion of the bicyclic system. chim.it

Nucleophilic Substitution Reactions of the Bromine Atom

The bromine atom at the C5 position of this compound is generally unreactive towards classical nucleophilic aromatic substitution (SNAr). SNAr reactions typically require the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex. wikipedia.orglibretexts.orgchemistrysteps.comuomustansiriyah.edu.iqbyjus.commasterorganicchemistry.comlibretexts.org In the case of this compound, the absence of such potent activating groups renders the C5 position electron-rich and thus resistant to attack by nucleophiles under standard SNAr conditions. wikipedia.orglibretexts.org

However, displacement of the bromine atom can be achieved under more forcing conditions or via alternative mechanisms:

Benzyne (B1209423) Mechanism: In the presence of very strong bases, such as sodium amide (NaNH₂), an elimination-addition reaction can occur through a highly reactive benzyne intermediate. uomustansiriyah.edu.iqyoutube.com This would lead to the formation of a mixture of C5 and C6 substituted products.

Transition-Metal Catalyzed Nucleophilic Substitution: Modern cross-coupling methodologies, such as the Buchwald-Hartwig amination, provide a powerful means to achieve the substitution of aryl bromides with a wide range of nucleophiles, including amines, alcohols, and thiols. These reactions proceed via a different mechanism involving a transition metal catalyst and are not subject to the same electronic requirements as the SNAr reaction.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) at the C5 Position

The bromine atom at the C5 position serves as an effective handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents. The Suzuki and Sonogashira couplings are particularly well-established for the functionalization of 5-bromoindazoles. wikipedia.orgacsgcipr.orgbeilstein-journals.org

The Suzuki-Miyaura coupling reaction allows for the formation of a carbon-carbon bond between the C5 position of the indazole and a carbon atom from an organoboron compound, typically a boronic acid or a boronic ester. masterorganicchemistry.comacsgcipr.orgmit.edu This reaction is widely used to introduce aryl, heteroaryl, or vinyl groups. Successful couplings of 5-bromoindazoles have been reported using various palladium catalysts and bases. wikipedia.orgacsgcipr.org

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between the C5 position and a terminal alkyne, leading to the synthesis of 5-alkynylindazoles. beilstein-journals.orgbeilstein-journals.orgnih.gov These products can serve as versatile intermediates for further transformations. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. beilstein-journals.orgmasterorganicchemistry.com

The following table summarizes representative conditions for these cross-coupling reactions on related 5-bromoindazole systems.

| Reaction Type | Coupling Partner | Catalyst | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Suzuki | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | High | acsgcipr.org |

| Suzuki | 3-Methoxybenzeneboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | Low to Moderate | beilstein-journals.org |

| Sonogashira | Terminal Alkynes | PdCl₂(PPh₃)₂/CuI | Et₃N | DMF | Good | beilstein-journals.org |

| Sonogashira | Phenylacetylene | Pd catalyst | Base | Water | Variable | beilstein-journals.org |

Functional Group Interconversions of the Methylthio Moiety

The methylthio group (-SCH₃) at the C3 position offers opportunities for further functionalization through interconversion to other sulfur-containing moieties. A primary strategy involves the oxidation of the sulfide (B99878) to a sulfoxide (B87167) or a sulfone. acsgcipr.orgorganic-chemistry.orgorganic-chemistry.orgchemrxiv.orgnih.gov

Oxidation to Sulfoxide and Sulfone: The sulfur atom of the methylthio group can be readily oxidized to form the corresponding methylsulfinyl (-SOCH₃) and methylsulfonyl (-SO₂CH₃) groups. A variety of oxidizing agents can be employed for this transformation, with the choice of reagent and reaction conditions determining the extent of oxidation.

To Sulfoxide: Mild oxidizing agents are typically used to selectively oxidize the sulfide to the sulfoxide without significant over-oxidation to the sulfone. organic-chemistry.org Reagents such as hydrogen peroxide (H₂O₂) in the presence of a catalyst like Sc(OTf)₃, or meta-chloroperoxybenzoic acid (m-CPBA) at controlled temperatures are effective for this purpose. organic-chemistry.org

To Sulfone: Stronger oxidizing agents or more forcing conditions will lead to the formation of the sulfone. organic-chemistry.org Reagents like potassium permanganate (B83412) (KMnO₄), or an excess of H₂O₂ with a suitable catalyst can achieve this full oxidation. organic-chemistry.org

Displacement of Oxidized Sulfur Groups: The resulting methylsulfinyl and particularly the methylsulfonyl groups are effective leaving groups for nucleophilic substitution reactions at the C3 position. This two-step sequence of oxidation followed by nucleophilic displacement provides an indirect method to introduce a variety of substituents at a position that is otherwise difficult to functionalize directly.

Strategies for Further Scaffold Derivatization and Functionalization

Beyond the reactions at the C5 and C3 positions, the this compound scaffold can be further diversified through modifications at the pyrazole nitrogen atoms. This is a key strategy in medicinal chemistry for modulating the physicochemical and pharmacological properties of indazole-based compounds. mdpi.comnih.goved.ac.uknih.govnih.gov

N-Alkylation and N-Arylation: The indazole ring contains an N-H group in the pyrazole moiety, which can be alkylated or arylated. Direct alkylation of 1H-indazoles often leads to a mixture of N1 and N2 substituted products, and the regioselectivity can be influenced by the substituents on the indazole ring, the nature of the electrophile, and the reaction conditions. beilstein-journals.orgbeilstein-journals.orgd-nb.infonih.gov

For instance, studies on the alkylation of substituted indazoles have shown that the use of different bases and solvents can favor the formation of either the N1 or N2 isomer. beilstein-journals.orgd-nb.info In some cases, thermodynamic control can be used to favor the more stable N1 isomer, while kinetic control may lead to the N2 product. d-nb.info The presence of a substituent at the C3 position, such as the methylthio group, can also influence the N1/N2 ratio due to steric and electronic effects. nih.gov

The following table outlines some general conditions for the N-alkylation of substituted indazoles.

| Alkylating Agent | Base | Solvent | Typical Outcome | Reference |

|---|---|---|---|---|

| Alkyl Bromide | NaH | THF | Often N1 selective for C3-substituted indazoles | beilstein-journals.org |

| Alkyl Iodide | K₂CO₃ | DMF | Mixture of N1 and N2 isomers | beilstein-journals.org |

| Alkyl Tosylate | Cs₂CO₃ | Dioxane | Can provide good N1 selectivity | beilstein-journals.org |

Functionalization at C3: While the target molecule is already substituted at C3, it is worth noting that in other indazole systems, the C3 position can be functionalized through various methods, including direct C-H activation or by utilizing a pre-installed leaving group. chim.itmit.edunih.govmdpi.comrsc.org The presence of the methylthio group in this compound already represents a C3-functionalized scaffold, which can be a precursor for a variety of other derivatives as described in section 3.4.

Structure Activity Relationship Sar Studies of 5 Bromo 3 Methylthio 1h Indazole and Analogues

Impact of Substitution at the C5 Position (Bromine) on Biological Efficacy

In the context of anticancer agents, for instance, a series of 6-bromo-1H-indazole derivatives have been synthesized and evaluated for their antiproliferative activities. One study reported that compound 2f , a 6-bromo-3-styryl-1H-indazole derivative, exhibited potent growth inhibitory activity against several cancer cell lines, with IC50 values ranging from 0.23 to 1.15 μM. rsc.org This compound was found to induce apoptosis and inhibit cell proliferation and colony formation in breast cancer cells. rsc.org While this study focused on a 6-bromo analogue, the findings underscore the potential of a bromo-substituent on the benzene (B151609) ring of the indazole core to contribute to potent anticancer activity.

The electronic properties of the C5 substituent can modulate the pKa of the indazole nitrogen atoms, thereby influencing the molecule's ionization state at physiological pH and its ability to engage in hydrogen bonding with target proteins. The lipophilicity introduced by the bromine atom can also enhance membrane permeability and cellular uptake. The specific impact of the C5-bromo group in 5-Bromo-3-(methylthio)-1H-indazole itself has not been extensively detailed in dedicated studies, but based on the broader understanding of bromo-substituted indazoles, it is anticipated to play a crucial role in modulating its biological efficacy. Further comparative studies with analogues bearing different substituents at the C5 position would be necessary to fully elucidate the specific contribution of the bromine atom.

Influence of the C3-Methylthio Moiety on Target Interaction and Activity Profile

The substituent at the C3 position of the indazole ring is pivotal in defining the molecule's interaction with its biological target and, consequently, its activity profile. The C3 position is often directed towards the active site of enzymes or the binding pocket of receptors. The introduction of a methylthio (-SCH3) group at this position in this compound introduces a unique combination of steric and electronic properties.

While direct SAR studies on the C3-methylthio group in the context of 5-bromo-1H-indazoles are not extensively reported, research on other 3-substituted indazoles provides valuable insights. For example, in a series of 3,6-disubstituted indazole derivatives developed as hepcidin (B1576463) production inhibitors, the nature of the substituent at the C3 position was found to be critical for activity. nih.gov Although this study did not include a methylthio group, it highlighted the importance of the C3-substituent in modulating the biological response. nih.gov

Furthermore, the metabolic fate of the methylthio group is an important consideration. Oxidation of the sulfur atom to a sulfoxide (B87167) or sulfone can occur in vivo, leading to metabolites with potentially different biological activities and physicochemical properties. The influence of the C3-methylthio moiety on the target interaction and activity profile of this compound is an area that warrants further investigation to fully understand its contribution to the compound's pharmacological effects.

Role of N1 and N2 Substitution Patterns on Pharmacological Outcomes

The indazole core possesses two nitrogen atoms, N1 and N2, which can be substituted, leading to two distinct regioisomers with potentially different pharmacological outcomes. The position of the substituent on the indazole nitrogen can significantly impact the molecule's three-dimensional shape, its hydrogen bonding capabilities, and its interaction with biological targets.

The regioselectivity of N-alkylation of the indazole ring is influenced by both steric and electronic factors of the substituents on the ring, as well as the reaction conditions employed. nih.gov A study on the regioselective alkylation of a closely related analogue, methyl 5-bromo-1H-indazole-3-carboxylate, demonstrated that different reaction conditions could favor the formation of either the N1- or N2-alkylated product. beilstein-journals.orgnih.gov For instance, the use of cesium carbonate as a base in dioxane favored the formation of N1-substituted products. nih.gov

The pharmacological significance of N1 versus N2 substitution is well-documented for various indazole-based drugs. For example, N1-substituted indazoles are found in drugs targeting various conditions, while N2-substituted indazoles are also represented in clinically approved drugs, such as the kinase inhibitor pazopanib. beilstein-journals.orgnih.gov

In the case of this compound, the introduction of a substituent at either the N1 or N2 position would be expected to have a profound impact on its biological activity. An N-substituent would occupy a specific vector in space, potentially interacting with different residues within a target's binding site compared to the unsubstituted parent molecule. The choice of the N-substituent, its size, and its chemical nature would be critical in determining the resulting pharmacological profile. For example, the introduction of a bulky substituent at N1 could sterically hinder the interaction of the C5-bromo group with its intended target pocket. Conversely, a well-chosen N2-substituent could orient the molecule for optimal binding.

The following table illustrates the general outcomes of N-alkylation on a related indazole scaffold:

| Starting Material | Alkylating Agent | Base/Solvent | Major Product | Reference |

| Methyl 5-bromo-1H-indazole-3-carboxylate | Alkyl tosylate | Cs2CO3/Dioxane | Methyl 5-bromo-1-alkyl-1H-indazole-3-carboxylate | nih.gov |

| Methyl 5-bromo-1H-indazole-3-carboxylate | Alkyl halide | NaH/THF | Predominantly N1-alkylation | nih.gov |

This data, while not on the exact target compound, highlights the feasibility of controlling the substitution pattern, which is a crucial aspect of SAR studies for developing new therapeutic agents based on the this compound scaffold.

Conformational Analysis and Ligand Binding Modes

The three-dimensional conformation of a molecule is a critical determinant of its biological activity, as it dictates how the molecule fits into the binding site of its target protein. Conformational analysis of this compound and its analogues, coupled with studies of their ligand binding modes, can provide invaluable insights into the structural basis of their pharmacological effects.

While a specific crystal structure or detailed conformational analysis of this compound is not publicly available, computational methods such as molecular docking can be employed to predict its binding mode within the active site of a given target. nih.gov For instance, in a study of N-[6-indazolyl]arylsulfonamides, molecular docking was used to understand the potential interactions of these compounds with their biological target. nih.gov

The planar indazole ring system serves as a rigid scaffold, while the C3-methylthio group possesses rotational freedom, allowing it to adopt different conformations to optimize interactions within a binding pocket. The bromine atom at C5 can participate in specific interactions, such as halogen bonding, which is increasingly recognized as an important non-covalent interaction in ligand-protein binding.

The binding mode of indazole derivatives often involves hydrogen bonding between the indazole nitrogen atoms and key residues in the hinge region of kinase enzymes, a common target for this class of compounds. The substituents on the indazole ring then project into adjacent hydrophobic or hydrophilic pockets, further stabilizing the complex. For this compound, the N1-H or N2-H could act as a hydrogen bond donor, while the pyrazole (B372694) nitrogen can act as an acceptor. The 5-bromo substituent would likely occupy a hydrophobic pocket, potentially forming halogen bonds, while the C3-methylthio group would be positioned to interact with nearby residues.

Understanding the preferred conformation and binding mode is essential for the rational design of more potent and selective analogues.

Identification of Key Pharmacophoric Features for Diverse Activities

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Identifying the key pharmacophoric features of this compound and its analogues is crucial for understanding their diverse biological activities and for designing new compounds with desired pharmacological properties.

Based on the analysis of various biologically active indazole derivatives, several key pharmacophoric features can be proposed for this scaffold:

The Indazole Core: The bicyclic ring system itself is a critical pharmacophoric element, providing a rigid scaffold that correctly orients the substituents for interaction with the target. It often acts as a bioisostere of the indole (B1671886) ring found in many endogenous ligands.

Hydrogen Bond Donor/Acceptor: The indazole ring contains both hydrogen bond donor (N-H) and acceptor (pyrazole nitrogen) functionalities, which are often crucial for anchoring the molecule to the target protein, particularly in the hinge region of kinases. mdpi.com

Hydrophobic/Halogen Bond Donor Region (C5): The bromine atom at the C5 position represents a key hydrophobic feature and a potential halogen bond donor. This feature is often important for occupying a specific hydrophobic pocket in the target protein and can contribute significantly to binding affinity.

Substituent at C3: The C3 position is a key vector for introducing diversity and for interacting with a specific region of the binding site. The methylthio group in this compound provides a combination of a potential hydrogen bond acceptor (sulfur) and a small hydrophobic group (methyl).

N1/N2 Substitution Vector: The N1 and N2 positions provide additional vectors for modification. Substituents at these positions can be used to modulate solubility, cell permeability, and to probe for additional interactions with the target protein.

A general pharmacophore model for indazole-based kinase inhibitors often includes a hydrogen bond donor-acceptor pair from the indazole core and a hydrophobic feature that fits into the adenine-binding pocket. The specific nature and orientation of the substituents at C3, C5, and the N1/N2 positions then determine the selectivity and potency for different kinases. nih.gov The development of a specific pharmacophore model for this compound would require experimental data on its biological activity against a panel of targets.

The following table summarizes the key pharmacophoric features and their potential roles:

| Pharmacophoric Feature | Potential Role in Biological Activity |

| Indazole N1-H / N2-H | Hydrogen bond donor |

| Indazole Pyrazole Nitrogen | Hydrogen bond acceptor |

| C5-Bromine | Hydrophobic interaction, Halogen bonding |

| C3-Methylthio | Hydrophobic interaction, Hydrogen bond acceptor (sulfur) |

| N1/N2 Substituent | Modulate physicochemical properties, Probe for additional binding interactions |

Preclinical Evaluation of 5 Bromo 3 Methylthio 1h Indazole and Indazole Derivatives

In Vitro Efficacy Studies on Cell Lines and Enzyme Assays

The in vitro efficacy of indazole derivatives has been demonstrated across a variety of cancer cell lines and enzyme assays. These studies are crucial for determining the cytotoxic potential and the specific molecular targets of these compounds.

A series of 1H-indazole-3-amine derivatives were synthesized and evaluated for their inhibitory activities against several human cancer cell lines. nih.gov One notable compound, 6o , demonstrated a significant inhibitory effect on the K562 chronic myeloid leukemia cell line with an IC50 value of 5.15 µM. nih.gov This compound also showed favorable selectivity towards normal cells, with an IC50 of 33.2 µM in HEK-293 cells. nih.gov Another compound, 5k , showed potent inhibition against the Hep-G2 hepatoma cell line with an IC50 of 3.32 µM, although it also exhibited high toxicity to normal cells. nih.gov

Another study reported on a series of indazole derivatives, with compound 2f showing potent growth inhibitory activity against multiple cancer cell lines, with IC50 values ranging from 0.23 to 1.15 μM. rsc.org Furthermore, novel indazole analogues of curcumin (B1669340) have been synthesized and tested for their cytotoxic activity. japsonline.com For instance, compound 3b displayed the highest cytotoxicity against WiDr colorectal carcinoma cells, with an activity that surpassed that of curcumin and tamoxifen. japsonline.com

In the context of enzyme inhibition, a series of 3-substituted 1H-indazoles were investigated for their ability to inhibit the IDO1 enzyme. nih.gov Compounds 121 and 122 were identified as the most potent inhibitors, with IC50 values of 720 nM and 770 nM, respectively. nih.gov Additionally, some 2H-indazole derivatives have shown weak inhibitory activity against COX-2. mdpi.com

Table 1: In Vitro Cytotoxicity of Selected Indazole Derivatives

| Compound | Cell Line | IC50 (µM) | Source |

|---|---|---|---|

| 6o | K562 (Chronic Myeloid Leukemia) | 5.15 | nih.gov |

| 6o | HEK-293 (Normal Kidney) | 33.2 | nih.gov |

| 5k | Hep-G2 (Hepatoma) | 3.32 | nih.gov |

| 2f | Various Cancer Cell Lines | 0.23–1.15 | rsc.org |

| 3b | WiDr (Colorectal Carcinoma) | - | japsonline.com |

Table 2: Enzyme Inhibition by Selected Indazole Derivatives

| Compound | Enzyme | IC50 (nM) | Source |

|---|---|---|---|

| 121 | IDO1 | 720 | nih.gov |

| 122 | IDO1 | 770 | nih.gov |

In Vivo Efficacy Studies in Animal Models

The promising in vitro results of many indazole derivatives have led to their evaluation in various animal models to assess their in vivo efficacy. These studies are critical for understanding the therapeutic potential of these compounds in a living organism.

In a study involving a 4T1 breast cancer tumor model, compound 2f was shown to suppress tumor growth without causing obvious side effects. rsc.org This indicates the potential of this indazole derivative as an anti-cancer agent in a complex biological system.

The anti-inflammatory properties of indazole and its derivatives have also been investigated in animal models. nih.govnih.gov In a carrageenan-induced hind paw edema model in rats, indazole and its derivatives, such as 5-aminoindazole (B92378) and 6-nitroindazole (B21905) , significantly inhibited inflammation in a dose- and time-dependent manner. nih.govnih.gov The maximum inhibition of paw edema was observed with 5-aminoindazole, which produced an 83.09% inhibition at a 100 mg/kg dose. nih.gov

While specific in vivo data for 5-Bromo-3-(methylthio)-1H-indazole is not available, these findings with other indazole derivatives highlight the potential for this class of compounds to exhibit significant in vivo anti-cancer and anti-inflammatory activities.

Table 3: In Vivo Anti-inflammatory Activity of Indazole Derivatives

| Compound | Animal Model | Effect | Source |

|---|---|---|---|

| Indazole | Carrageenan-induced paw edema in rats | 61.03% inhibition at 100 mg/kg | nih.gov |

| 5-aminoindazole | Carrageenan-induced paw edema in rats | 83.09% inhibition at 100 mg/kg | nih.gov |

| 6-nitroindazole | Carrageenan-induced paw edema in rats | Significant inhibition | nih.gov |

| 2f | 4T1 breast cancer xenograft | Tumor growth suppression | rsc.org |

Selectivity and Specificity Profiling against Multiple Targets

The selectivity of a drug candidate is a critical factor in its development, as it can influence both its efficacy and its safety profile. Many kinase inhibitors, including those based on the indazole scaffold, are not entirely selective for a single target, which can lead to both beneficial off-target effects and potential toxicity. nih.gov

One study on N-aromatic-substituted indazole derivatives found that compound 29 exhibited significant inhibition (greater than 80%) against only JNK3 and JNK2 in a panel of 374 wild-type kinases, demonstrating a high degree of selectivity. nih.gov This compound also showed isoform selectivity for JNK3 over JNK1. nih.gov

In another example, compound 6o , a 1H-indazole-3-amine derivative, showed good selectivity for cancer cells over normal cells, with a selectivity index (SI) of 6.45, which was significantly higher than that of the standard chemotherapeutic agent 5-fluorouracil. nih.govresearchgate.net

The selectivity of kinase inhibitors can be systematically evaluated using kinase selectivity panels, which test the compound against a large number of kinases. reactionbiology.com This approach allows for the identification of a compound's primary targets as well as any off-target activities, which is crucial for optimizing lead compounds and understanding their potential side effects. nih.govcrossfire-oncology.com

Mechanistic Investigations of Biological Effects

Understanding the mechanism of action of a compound is fundamental to its development as a therapeutic agent. For indazole derivatives, several mechanistic studies have shed light on how they exert their biological effects.

Compound 6o , which showed potent anti-cancer activity, was found to induce apoptosis and affect the cell cycle in K562 cells. nih.govresearchgate.net Further investigation revealed that its mechanism likely involves the inhibition of Bcl2 family members and the p53/MDM2 pathway. nih.govresearchgate.net

The anti-cancer effects of another indazole derivative, 2f , were linked to the upregulation of cleaved caspase-3 and Bax, and the downregulation of Bcl-2, all of which are key regulators of apoptosis. rsc.org This compound also led to a decrease in mitochondrial membrane potential and an increase in reactive oxygen species (ROS) in 4T1 cells. rsc.org

In the context of inflammation, the anti-inflammatory effects of indazole and its derivatives are thought to be mediated through the inhibition of cyclooxygenase-2 (COX-2), pro-inflammatory cytokines such as TNF-α and IL-1β, and free radicals. nih.govnih.gov

These mechanistic studies provide a deeper understanding of the cellular and molecular pathways through which indazole derivatives exert their therapeutic effects, which is essential for their further development and clinical application. nih.gov

Future Perspectives and Research Challenges for 5 Bromo 3 Methylthio 1h Indazole

Development of Novel Synthetic Pathways for Complex Derivatization

A significant area of future research for 5-Bromo-3-(methylthio)-1H-indazole lies in the development of innovative and efficient synthetic methodologies to create a diverse library of derivatives. While numerous methods exist for the synthesis of the core indazole ring, the functionalization of specific positions, such as the C3 and C5, presents ongoing challenges, often related to regioselectivity and yield. nih.govnih.gov

Future synthetic strategies will likely focus on:

Late-Stage Functionalization: Developing methods for the direct and selective modification of the 5-bromo and 3-methylthio groups on the pre-formed indazole scaffold. This approach is highly desirable in medicinal chemistry as it allows for the rapid generation of analogs from a common intermediate.

C-H Activation: Exploring transition-metal catalyzed C-H activation/functionalization at other positions of the indazole ring to introduce additional diversity. Rhodium and palladium-catalyzed reactions have already shown promise in the synthesis of 1H-indazoles. nih.gov

Photoredox Catalysis: Utilizing visible-light-induced reactions, which offer mild and environmentally friendly conditions for the synthesis and derivatization of heterocyclic compounds like indazoles. researchgate.net

A key challenge will be to achieve high regioselectivity in these derivatization reactions, given the multiple reactive sites on the indazole ring. Overcoming the low yield issues that can plague the synthesis of some indazole derivatives will also be a critical hurdle. nih.gov

Elucidation of Undiscovered Biological Targets and Mechanisms

The indazole scaffold is known to interact with a broad spectrum of biological targets, including protein kinases, enzymes, and G-protein coupled receptors. researchgate.netnih.gov For this compound, a primary research challenge is to identify its specific biological targets and elucidate the corresponding mechanisms of action. The existing knowledge of related indazole compounds provides a roadmap for this exploration.

Potential areas for investigation include:

Kinase Inhibition: Many indazole derivatives are potent kinase inhibitors. nih.gov Screening this compound and its analogs against a panel of kinases, particularly those implicated in cancer and inflammatory diseases such as EGFR, VEGFR, and FGFR, could reveal novel anti-proliferative or anti-inflammatory agents. mdpi.comnih.gov

Enzyme Inhibition: Substituted indazoles have shown inhibitory activity against enzymes like cholinesterases and beta-secretase 1 (BACE1), which are relevant to Alzheimer's disease. nih.gov Investigating the potential of this compound to inhibit these or other enzymes, such as indoleamine 2,3-dioxygenase (IDO1), could open new therapeutic avenues. nih.gov

Antiparasitic Activity: The indazole moiety has been identified in compounds with promising activity against various parasites. benthamscience.com Screening for anti-protozoal, anti-fungal, and anti-amoebic properties could be a fruitful area of research.

A significant challenge in this area is the often-multifaceted nature of the biological activity of indazole derivatives, which can make pinpointing a specific target and mechanism difficult.

Multi-Targeted Drug Design Approaches

The complexity of many diseases, such as cancer and neurodegenerative disorders, has spurred interest in multi-targeted drug design, where a single molecule is engineered to interact with multiple biological targets. nih.gov The indazole scaffold is particularly well-suited for this approach due to its ability to be extensively decorated with different functional groups, allowing for the fine-tuning of its interactions with various proteins. researchgate.net

Future research on this compound in this context could involve:

Rational Design: Using the 5-bromo and 3-methylthio positions as anchor points to append pharmacophores known to interact with different targets. For example, combining a kinase-inhibiting moiety with a group that targets a protein involved in drug resistance.

Fragment-Based Drug Discovery: Utilizing the indazole core as a starting point and growing or linking fragments to create molecules with desired multi-target profiles.

Repurposing Known Indazole-Based Drugs: Modifying the structures of existing indazole drugs to incorporate the this compound scaffold, potentially leading to new drugs with improved efficacy or a different therapeutic profile.

The primary challenge in multi-targeted drug design is achieving a balanced activity profile against the desired targets while minimizing off-target effects that could lead to toxicity.

Advancements in Computational Methodologies for Predictive Modeling

Computational tools are indispensable in modern drug discovery, and their application to this compound will be crucial for accelerating its development. nih.gov

Future computational approaches will likely include:

Molecular Docking and Dynamics Simulations: To predict the binding modes of this compound derivatives with various biological targets and to assess the stability of the resulting complexes. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies: To build predictive models that correlate the structural features of a series of derivatives with their biological activity, thereby guiding the design of more potent compounds.

Machine Learning and Artificial Intelligence: Employing advanced algorithms to analyze large datasets of chemical structures and biological activities to identify novel scaffolds and predict the properties of virtual compounds. Transfer learning models are being developed to improve retrosynthesis predictions for heterocyclic compounds, which could aid in designing synthetic routes for novel derivatives. acs.org

A key challenge is the accuracy of the predictive models, which is highly dependent on the quality and quantity of the input data. For a relatively understudied compound like this compound, generating a sufficiently large and diverse dataset for training robust computational models will be a primary hurdle.

Translation of Preclinical Findings to Potential Therapeutic Development

The ultimate goal of medicinal chemistry research is the development of new therapeutics. The journey from a promising preclinical compound to a clinically approved drug is long and arduous. For this compound, the successful translation of preclinical findings will depend on several factors.

Key steps and challenges in the translational pathway include:

In Vivo Efficacy Studies: Demonstrating significant therapeutic effects in relevant animal models of disease. For example, if a derivative shows potent anti-cancer activity in vitro, its ability to suppress tumor growth in vivo with minimal side effects must be confirmed. nih.govrsc.org

Pharmacokinetic and Toxicological Profiling: Thoroughly evaluating the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of lead compounds. Poor pharmacokinetic profiles or unforeseen toxicity are common reasons for the failure of drug candidates.

Lead Optimization: Iteratively modifying the structure of the most promising compounds to improve their efficacy, selectivity, and ADMET properties.

A major challenge will be to identify a specific disease area where derivatives of this compound offer a clear advantage over existing therapies. The successful clinical development of other indazole-based drugs provides a positive precedent, but each new candidate must demonstrate its own merit. nih.gov

Q & A

Q. What are the optimal synthetic routes for 5-Bromo-3-(methylthio)-1H-indazole, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves bromination of 3-(methylthio)-1H-indole via electrophilic aromatic substitution using N-bromosuccinimide (NBS) in dichloromethane (DCM) at controlled temperatures (0–25°C). Post-reaction purification via column chromatography or recrystallization ensures high purity. Yield optimization requires careful stoichiometric control of NBS and monitoring reaction time to minimize side products like over-brominated derivatives .

Q. What spectroscopic and crystallographic methods are most effective for confirming the structure of this compound?

- Spectroscopy : 1H/13C NMR confirms substitution patterns (e.g., bromine at C5, methylthio at C3). Mass spectrometry (MS) validates molecular weight (C9H8BrNS, MW: 242.14 g/mol).

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL refines bond lengths/angles and confirms the indazole core. For example, osmium(IV) complexes with 1H-indazole ligands were resolved using SHELX in monoclinic space groups .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the bioactivity of this compound derivatives?

- Derivative Synthesis : Modify substituents (e.g., replace bromine with amines or thiols; alter methylthio to sulfoxides/sulfones).

- Bioassays : Test derivatives against targets like α-glucosidase (antidiabetic) or microbial strains (antibacterial). For example, 7-aryl-5-bromoindazoles showed α-glucosidase inhibition (IC50 < 10 µM) .

- QSAR Modeling : Use computational models to correlate electronic/hydrophobic properties with activity .

Q. What challenges arise in resolving crystallographic data for metal complexes involving this compound, and how can they be addressed?

- Coordination Variability : The ligand can adopt axial/equatorial positions (e.g., in osmium(IV) complexes) or act as a bridging ligand. High-resolution data (≤1.0 Å) and SHELXL refinement are critical for resolving distorted octahedral geometries .

- Protonation States : Deprotonation at N1 can alter coordination modes, requiring pH-controlled crystallization .

Q. How should researchers address contradictions in biological activity data between different derivatives of this compound?

- Experimental Reproducibility : Standardize assay conditions (e.g., cell lines, incubation times).

- Substituent Effects : Compare electronic (e.g., electron-withdrawing bromine) vs. steric (e.g., methylthio) impacts. For instance, replacing bromine with a trifluoromethyl group may enhance membrane permeability .

- Statistical Analysis : Use multivariate regression to identify confounding variables (e.g., solubility, purity) .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.